molecular formula C15H14O4 B2487176 4-[(3-Methoxyphenoxy)methyl]benzoic acid CAS No. 149288-69-7

4-[(3-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B2487176
CAS No.: 149288-69-7
M. Wt: 258.273
InChI Key: RYMOCGGTEZWXCW-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 3-methoxyphenoxy group via a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-[(3-Methoxyphenoxy)methyl]benzoic acid is utilized in several scientific research fields:

Safety and Hazards

The safety information available indicates that “4-[(3-Methoxyphenoxy)methyl]benzoic acid” may be harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenoxy)methyl]benzoic acid typically involves the reaction of 3-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-methoxybenzyl chloride. This intermediate is then reacted with 4-hydroxybenzoic acid under basic conditions to yield the final product . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 125°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methoxyphenoxy)methyl]benzoic acid is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-3-2-4-14(9-13)19-10-11-5-7-12(8-6-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMOCGGTEZWXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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